molecular formula C24H27N5O2S B2792181 N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide CAS No. 1030087-76-3

N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide

Cat. No. B2792181
CAS RN: 1030087-76-3
M. Wt: 449.57
InChI Key: JZMOJPSBXQABFI-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide, also known as PEPB, is a small molecule compound that has been extensively studied for its potential therapeutic applications. PEPB has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide exerts its effects by binding to specific targets in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has also been shown to activate certain signaling pathways that are involved in glucose metabolism.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the progression of various inflammatory diseases. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has several advantages for lab experiments. It has a low toxicity profile, making it a safe candidate for in vitro and in vivo studies. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide is also stable under a wide range of conditions, making it easy to handle and store. However, N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has some limitations for lab experiments. It is a small molecule compound, which makes it difficult to target specific tissues or organs. In addition, N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research on N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide. One potential application of N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has also shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. In addition, N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide may have potential applications in the treatment of diabetes and other metabolic disorders. Further research is needed to explore the full potential of N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide in these areas.

Synthesis Methods

N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide can be synthesized using a multistep process involving various chemical reactions. The synthesis process involves the use of different reagents and solvents, and the yield of the final product depends on the reaction conditions. The synthesis of N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has been optimized by several research groups, and the most efficient method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Scientific Research Applications

N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has been tested in various in vitro and in vivo models, and the results have been promising. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has also been shown to have a low toxicity profile, making it a safe candidate for further research.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-31-21-9-7-19(8-10-21)17-27-22(30)18-32-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12H,13-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMOJPSBXQABFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

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